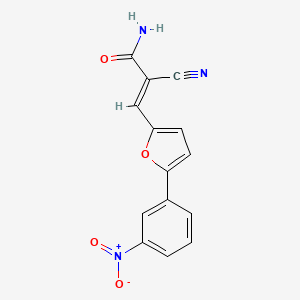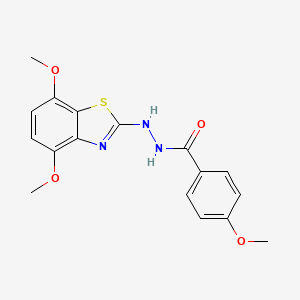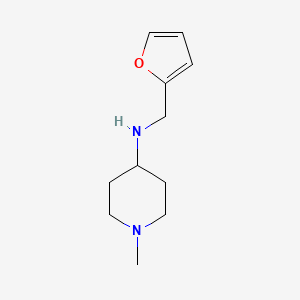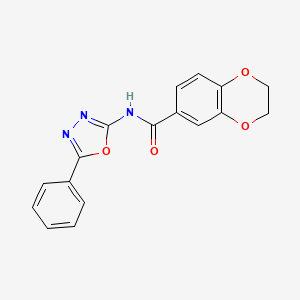
(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide” is a complex organic compound that contains a furan ring, a nitrophenyl group, a cyano group, and an acrylamide group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The nitrophenyl group is a phenyl ring (a six-membered aromatic ring) with a nitro group (-NO2) attached . The cyano group (-CN) and the acrylamide group (-CH=CHCONH2) are functional groups that can participate in various chemical reactions .
Aplicaciones Científicas De Investigación
Green Organic Chemistry Synthesis
(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has been used in green organic chemistry synthesis. A study demonstrated its synthesis under microwave radiation, followed by enantioselective reduction by various fungi to produce (R)-2-cyano-3-(furan-2-yl)propanamide. This process was characterized by high yields and enantiomeric excess, showcasing the compound's role in environmentally friendly synthesis techniques (Jimenez et al., 2019).
Corrosion Inhibition
This compound and its derivatives have applications in corrosion inhibition. Research has shown that certain acrylamide derivatives, including those related to this compound, can effectively inhibit corrosion of copper in nitric acid solutions. These findings are significant for industrial applications where corrosion resistance is critical (Abu-Rayyan et al., 2022).
Cytotoxic Agents in Cancer Research
Some derivatives of this compound have been explored as potential cytotoxic agents for cancer treatment. Studies have synthesized focused compound libraries to enhance potency against various cancer cell lines, highlighting the potential of these derivatives in developing new cancer therapies (Tarleton et al., 2013).
Antiviral Applications
A derivative of this compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, demonstrated inhibitory effects against SARS coronavirus helicase. It suppressed enzymatic activities crucial for the virus, suggesting potential for antiviral drug development (Lee et al., 2017).
Antibacterial Research
Earlier studies on similar compounds, like 2-cyano-3-(5-nitro-2-furyl) acrylamides, explored their antibacterial properties. However, some of these derivatives did not exhibit the expected antibacterial activity, indicating the complex nature of these compounds in medical applications (Saikachi & Suzuki, 1959).
Propiedades
Número CAS |
302552-94-9 |
|---|---|
Fórmula molecular |
C14H9N3O4 |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C14H9N3O4/c15-8-10(14(16)18)7-12-4-5-13(21-12)9-2-1-3-11(6-9)17(19)20/h1-7H,(H2,16,18) |
Clave InChI |
GZQOBPXLYWIDLX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3-Pyridin-4-yloxyazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2372543.png)


![6-(3-Fluorophenyl)-2-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2372548.png)
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2372552.png)
![N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2372554.png)
![Methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2372555.png)



![[4-(Trifluoromethoxy)phenyl]methyl acetate](/img/structure/B2372563.png)
![1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea](/img/structure/B2372564.png)
